乙二胺四乙酸二钾镁盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethylenediaminetetraacetic acid dipotassium Magnesium salt is a chelating agent, which means it can form stable complexes with metal ions. This compound is a derivative of ethylenediaminetetraacetic acid, a well-known chelating agent used in various applications. The presence of magnesium and potassium ions enhances its chelating properties, making it useful in a wide range of scientific and industrial applications.

科学研究应用

Ethylenediaminetetraacetic acid dipotassium Magnesium salt has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent in analytical chemistry for titration and separation of metal ions.

Biology: In biological research, it is used to remove metal ions that can interfere with enzymatic reactions and other biochemical processes.

Medicine: It is used in medical research to study the effects of metal ion chelation on various physiological processes.

Industry: In industrial applications, it is used in water treatment to remove metal ions that can cause scaling and corrosion in pipes and equipment.

作用机制

Target of Action

Ethylenediaminetetraacetic acid dipotassium magnesium salt (EDTA-K2Mg) is a well-known chelating agent . Its primary targets are divalent and polyvalent metal cations , including calcium, iron, and magnesium . These metal ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction .

Mode of Action

EDTA-K2Mg interacts with its targets by forming stable, water-soluble complexes . The compound has multiple carboxyl and amine groups that can donate electron pairs to form coordinate covalent bonds with metal ions . This interaction effectively sequesters the metal ions, preventing them from participating in other reactions .

Biochemical Pathways

By chelating metal ions, EDTA-K2Mg can influence numerous biochemical pathways. For instance, it can inhibit enzymes that require metal cofactors, disrupt metal-dependent protein-protein interactions, and prevent the formation of reactive oxygen species by transition metals . The exact pathways affected depend on the specific metal ions present in the biological system .

Pharmacokinetics

Like other edta compounds, it is expected to have poor oral bioavailability due to its high polarity and inability to cross lipid membranes . Once in the bloodstream, it can distribute throughout the body, binding to metal ions in various tissues . The chelated metal-EDTA complexes are typically excreted in the urine .

Result of Action

The chelation of metal ions by EDTA-K2Mg can have various molecular and cellular effects. For example, it can prevent blood clotting by chelating calcium ions, which are necessary for the coagulation cascade . In tissue culture, it can prevent cell clumping by chelating calcium ions, which mediate cell-cell adhesion .

生化分析

Biochemical Properties

Ethylenediaminetetraacetic acid dipotassium magnesium salt plays a significant role in biochemical reactions. It acts as a chelating agent, binding to metal ions such as calcium, magnesium, iron, and copper . This prevents these ions from participating in unwanted side reactions, thereby influencing the activity of various enzymes and proteins that require these metal ions for their function .

Cellular Effects

The effects of Ethylenediaminetetraacetic acid dipotassium magnesium salt on cells are primarily due to its ability to chelate metal ions. By binding to these ions, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . For example, it can prevent the catalytic activity of metal-dependent enzymes, thereby influencing the metabolic pathways within the cell .

Molecular Mechanism

At the molecular level, Ethylenediaminetetraacetic acid dipotassium magnesium salt exerts its effects through its strong chelating properties. It forms stable, water-soluble complexes with metal ions, effectively sequestering them and preventing them from participating in other reactions . This can lead to the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethylenediaminetetraacetic acid dipotassium magnesium salt can change over time. It is known to be stable and does not degrade easily

Metabolic Pathways

Ethylenediaminetetraacetic acid dipotassium magnesium salt is involved in various metabolic pathways due to its ability to bind metal ions. It can interact with enzymes or cofactors that require these ions, potentially affecting metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of dipotassium magnesium ethylenediaminetetraacetate typically involves the reaction of ethylenediaminetetraacetic acid with magnesium and potassium hydroxides. The reaction is carried out in an aqueous medium, where ethylenediaminetetraacetic acid is first dissolved in water, followed by the addition of magnesium hydroxide and potassium hydroxide. The mixture is then heated to facilitate the reaction, resulting in the formation of dipotassium magnesium ethylenediaminetetraacetate.

Industrial Production Methods: In industrial settings, the production of dipotassium magnesium ethylenediaminetetraacetate follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the final product. The product is then purified through filtration and crystallization processes before being packaged for distribution.

化学反应分析

Types of Reactions: Ethylenediaminetetraacetic acid dipotassium Magnesium salt primarily undergoes complexation reactions due to its chelating nature. It can form stable complexes with various metal ions, including calcium, iron, and zinc.

Common Reagents and Conditions: The complexation reactions typically occur in aqueous solutions at neutral to slightly alkaline pH. Common reagents used in these reactions include metal salts such as calcium chloride, iron sulfate, and zinc acetate.

Major Products: The major products of these reactions are the metal complexes of dipotassium magnesium ethylenediaminetetraacetate. For example, when reacted with calcium chloride, the product is calcium dipotassium magnesium ethylenediaminetetraacetate.

相似化合物的比较

- Ethylenediaminetetraacetic acid

- Disodium ethylenediaminetetraacetate

- Calcium disodium ethylenediaminetetraacetate

Comparison: Ethylenediaminetetraacetic acid dipotassium Magnesium salt is unique due to the presence of both magnesium and potassium ions, which enhance its chelating properties compared to ethylenediaminetetraacetic acid alone. The addition of magnesium improves its ability to form stable complexes with a broader range of metal ions, while potassium ions increase its solubility in water, making it more effective in aqueous applications.

属性

CAS 编号 |

15708-48-2 |

|---|---|

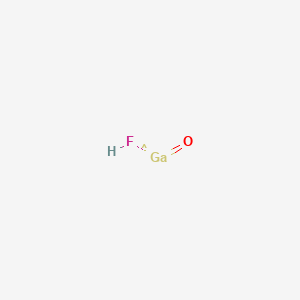

分子式 |

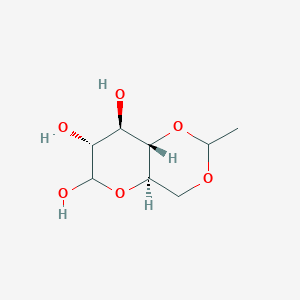

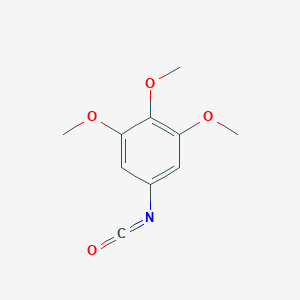

C10H16K2MgN2O10 |

分子量 |

426.74 g/mol |

IUPAC 名称 |

magnesium;dipotassium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;dihydrate |

InChI |

InChI=1S/C10H16N2O8.2K.Mg.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;2*+1;+2;;/p-4 |

InChI 键 |

BDJDUURJBLFAEF-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Mg+2].[K+].[K+] |

规范 SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Mg+2].[K+].[K+] |

Key on ui other cas no. |

15708-48-2 |

物理描述 |

Liquid |

Pictograms |

Irritant |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。